molecular formula C13H18ClN3OS B7591639 5-Chloro-6-(2-propan-2-ylthiomorpholin-4-yl)pyridine-3-carboxamide

5-Chloro-6-(2-propan-2-ylthiomorpholin-4-yl)pyridine-3-carboxamide

Cat. No. B7591639
M. Wt: 299.82 g/mol
InChI Key: VKVKUJTYWTZMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-(2-propan-2-ylthiomorpholin-4-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(2-propan-2-ylthiomorpholin-4-yl)pyridine-3-carboxamide involves inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. It also inhibits the activity of certain signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
The compound this compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been found to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Chloro-6-(2-propan-2-ylthiomorpholin-4-yl)pyridine-3-carboxamide in lab experiments is its relatively simple synthesis method. It can be synthesized under mild conditions and yields the desired product in good yields. Another advantage is its potential applications in various areas of scientific research. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.

Future Directions

There are several future directions for the research on 5-Chloro-6-(2-propan-2-ylthiomorpholin-4-yl)pyridine-3-carboxamide. One direction is to further investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to explore its potential as a therapeutic agent for various types of cancer. Additionally, research could be conducted to improve its solubility and bioavailability for more effective use in various applications. Further studies could also be conducted to investigate its potential side effects and toxicity in vivo.

Synthesis Methods

The synthesis of 5-Chloro-6-(2-propan-2-ylthiomorpholin-4-yl)pyridine-3-carboxamide involves the condensation of 5-chloro-3-pyridinecarboxylic acid with 2-propan-2-ylthiomorpholine-4-carboxamide in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC). The reaction takes place under mild conditions and yields the desired product in good yields.

Scientific Research Applications

The compound 5-Chloro-6-(2-propan-2-ylthiomorpholin-4-yl)pyridine-3-carboxamide has shown potential applications in various areas of scientific research. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

5-chloro-6-(2-propan-2-ylthiomorpholin-4-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3OS/c1-8(2)11-7-17(3-4-19-11)13-10(14)5-9(6-16-13)12(15)18/h5-6,8,11H,3-4,7H2,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVKUJTYWTZMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCS1)C2=C(C=C(C=N2)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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